molecular formula C23H19ClN2OS B2495158 N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide CAS No. 478049-46-6

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide

Cat. No.: B2495158
CAS No.: 478049-46-6
M. Wt: 406.93
InChI Key: AYLWUBZSBOEBDQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide is a synthetic compound of significant interest in pharmacological research, primarily investigated for its potential as a modulator of tubulin polymerization. This small molecule is part of a class of indole-based compounds designed to interact with the colchicine binding site on β-tubulin, a well-established target for anticancer drug development. By binding to this site, the compound acts as a tubulin polymerization inhibitor, disrupting the dynamic equilibrium of microtubule formation and leading to cell cycle arrest in the G2/M phase and the eventual induction of apoptosis in proliferating cells. Its core research value lies in its potent antiproliferative activity against a diverse panel of human cancer cell lines, as demonstrated in studies that structure-activity relationship (SAR) campaigns around the indole scaffold. Researchers are exploring this compound and its analogs to elucidate structure-activity relationships critical for optimizing antitumor efficacy and overcoming drug resistance mechanisms commonly associated with other tubulin-targeting agents. Current investigations focus on its application as a chemical probe to study mitotic arrest and cytoskeletal dynamics, providing valuable insights for the development of next-generation vascular disrupting agents and anticancer therapeutics.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-2-(4-methylphenyl)sulfanylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-15-7-13-18(14-8-15)28-23-21(19-5-3-4-6-20(19)26(23)2)22(27)25-17-11-9-16(24)10-12-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLWUBZSBOEBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N2C)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chlorophenyl and methylphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce costs. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated indole derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the indole core followed by the introduction of functional groups through nucleophilic substitution. The final step often involves the formation of the carboxamide group under controlled conditions to ensure high yield and purity.

Medicinal Chemistry

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide has been studied for its potential therapeutic effects, particularly in cancer treatment. Its mechanisms include:

  • Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, such as breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. The compound has shown an IC50 value of approximately 2.96 µmol/L for MCF-7 cells after 24 hours of treatment, indicating potent cytotoxic effects .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound triggers apoptosis through the intrinsic pathway by increasing pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to caspase activation.
    • Cell Cycle Arrest : It results in G2/M phase arrest, crucial for preventing cancer cell proliferation .

Biological Research

The compound is being investigated for its biological activities beyond anticancer effects:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, warranting further exploration for therapeutic applications.
  • Signal Transduction Modulation : Research is ongoing to understand how this compound interacts with specific molecular targets, which could influence cellular processes such as gene expression and metabolic activity .

Material Science

In industrial settings, this compound is utilized as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to be incorporated into new materials with desirable properties such as conductivity or fluorescence.

Continuous Flow Synthesis

The optimization of synthetic routes for large-scale production includes the use of continuous flow reactors and automated synthesis systems. This enhances efficiency and reduces costs while maintaining high yield and purity .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of this compound, researchers treated several cancer cell lines with varying concentrations of the compound. Results indicated significant inhibition of cell growth, particularly in MCF-7 cells, where apoptosis was confirmed through flow cytometry analysis showing increased Annexin V staining .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial potential of this compound against common bacterial strains. The results indicated a promising inhibitory effect on bacterial growth, suggesting its utility as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogen and Substituent Effects

Halogenated Phenyl Derivatives

Imidazole-4-imines (): (E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and its brominated analogue (2) exhibit triclinic crystal systems (space group P-1) with similar unit cell parameters. Dihedral Angles: Both compounds show a ~56° twist between terminal phenyl rings, indicating significant molecular distortion. This contrasts with the target compound, where the indole core may impose different torsional constraints. Intermolecular Interactions: Weak C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds dominate packing, alongside π–π stacking.

2-(4-Fluorophenyl)-3-methyl-1H-indole (): This fluorinated indole derivative lacks the sulfanyl and carboxamide groups but shares an aromatic indole core.

Sulfur-Containing Analogues
  • 1-Ethylsulfanyldodecane ():
    • A sulfur-containing compound identified in trace amounts in plant extracts. While structurally distinct, its sulfanyl group highlights sulfur’s role in odor and intermolecular interactions. This suggests the target compound’s sulfanyl group could influence physical properties like solubility or volatility .

Crystallographic and Physicochemical Properties

Data Table: Key Parameters of Compared Compounds
Compound Name Molecular Formula Molar Mass (g/mol) Crystal System Space Group Dihedral Angle (°) Key Interactions
Target Compound C₂₃H₁₉ClN₂OS 406.93 Not reported Not reported Not reported Sulfanyl, carboxamide
(E)-1-(4-Cl-phenyl)methanimine (1) C₁₇H₁₄ClN₃ ~295.77 Triclinic P-1 ~56 C–H⋯N, C–H⋯Cl, π–π
2-(4-Fluorophenyl)-3-methyl-1H-indole C₁₅H₁₂FN ~217.27 Not reported Not reported Not reported N–H⋯π
Analysis :
  • Halogen Effects : Chlorine in the target compound and ’s (1) enhances polarizability and van der Waals interactions compared to fluorine in . Bromine in (2) () increases unit cell dimensions (a = 8.0720 Å vs. 7.9767 Å for Cl), suggesting halogen size impacts packing .
  • Sulfur vs. Nitrogen Interactions : The sulfanyl group in the target compound may participate in weaker S⋯π or S–H interactions compared to the C–H⋯N bonds in ’s imidazole derivatives.

Biological Activity

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological relevance.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H16ClN2OS
  • Molecular Weight : 320.83 g/mol
  • CAS Number : 29574-09-2

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. Its mechanisms include apoptosis induction, cell cycle arrest, and modulation of various signaling pathways.

Anticancer Activity

Several studies have explored the anticancer effects of this compound:

  • Cell Viability and Apoptosis :
    • The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells.
    • IC50 values for MCF-7 cells were reported at approximately 2.96 µmol/L after 24 hours of treatment, indicating potent cytotoxic effects .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound triggers apoptosis through the intrinsic pathway by increasing pro-apoptotic proteins (Bax) and decreasing anti-apoptotic proteins (Bcl-2), leading to the activation of caspases .
    • Cell Cycle Arrest : Research indicates that treatment with the compound results in G2/M phase arrest, which is crucial for preventing cancer cell proliferation .
  • Signaling Pathway Modulation :
    • The compound has been found to inhibit key signaling pathways associated with cancer progression, such as the Notch-AKT pathway, which is involved in cell survival and proliferation .

Data Tables

Cell Line IC50 (µmol/L) Treatment Duration (hours)
MCF-72.9624
MDA-MB-2310.8024
A5490.3948

Case Study 1: Breast Cancer Treatment

In a study focusing on breast cancer cells, this compound was administered to MCF-7 and MDA-MB-231 cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers after treatment.

Case Study 2: Lung Cancer Cells

A separate investigation evaluated the effects on A549 lung cancer cells, revealing similar cytotoxic effects with an IC50 value of approximately 0.39 µmol/L after 48 hours of exposure. The study highlighted the potential for this compound as a therapeutic agent against non-small cell lung cancer .

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide?

The synthesis typically involves a multi-step approach starting from indole derivatives. Key steps include:

  • Indole functionalization : Methylation at the 1-position using methyl iodide under basic conditions (e.g., NaH in DMF) .
  • Sulfanylation : Introduction of the (4-methylphenyl)sulfanyl group at the 2-position via nucleophilic substitution, often using a thiolate intermediate generated from 4-methylthiophenol and a base like K₂CO₃ in DMSO .
  • Carboxamide formation : Coupling the 3-carboxylic acid derivative with 4-chloroaniline using coupling agents such as EDCI/HOBt in dichloromethane . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions and improve yield .

Q. Which spectroscopic and crystallographic methods are suitable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and functional groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms the sulfanyl group’s orientation. Crystallization in polar aprotic solvents (e.g., DMSO/water) yields high-quality crystals .
  • Mass spectrometry (HRMS) : Validates molecular weight and purity, with ESI+ mode preferred for carboxamide detection .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Sulfanyl group (-S-) : Enhances nucleophilic reactivity and participates in hydrogen bonding with biological targets .
  • Chlorophenyl substituent : Electron-withdrawing effects stabilize the indole core and influence π-π stacking interactions .
  • Carboxamide (-CONH-) : Critical for target binding via hydrogen bonding and dipole interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability .
  • Metabolic instability : Conduct stability studies in liver microsomes to identify metabolic hotspots (e.g., sulfanyl oxidation) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Stepwise purification : Employ flash chromatography after each step to isolate intermediates (e.g., silica gel, hexane/EtOAc gradients) .
  • Catalyst selection : Use Pd(OAc)₂ for Suzuki couplings or TEMPO for oxidative steps to enhance efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfanylation kinetics, while toluene minimizes side reactions in carboxamide coupling .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variation of substituents : Compare analogs with:
Substituent ModificationObserved EffectReference
Replacement of 4-methylphenylsulfanyl with 4-fluorophenylsulfanylReduced cytotoxicity
Substitution of N-(4-chlorophenyl) with N-(4-methoxyphenyl)Enhanced anti-inflammatory activity
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or tubulin .

Q. How to address crystallographic challenges in resolving the indole core’s conformation?

  • Cocrystallization : Add co-formers (e.g., acetic acid) to improve crystal packing .
  • Low-temperature data collection : Mitrates thermal motion artifacts, enhancing resolution (<1.0 Å) .

Data Contradiction Analysis

Q. Why do in vitro and in vivo studies show divergent efficacy profiles?

  • Pharmacokinetic factors : Poor absorption or rapid clearance in vivo may reduce efficacy compared to in vitro results. Address via formulation (e.g., liposomal encapsulation) .
  • Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions for sulfanylation to avoid hydrolysis .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

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